molecular formula C25H36N6O8S B12538238 L-Phenylalanine, L-prolyl-L-cysteinyl-L-threonyl-L-asparaginyl- CAS No. 680987-17-1

L-Phenylalanine, L-prolyl-L-cysteinyl-L-threonyl-L-asparaginyl-

Cat. No.: B12538238
CAS No.: 680987-17-1
M. Wt: 580.7 g/mol
InChI Key: QVDOULBEKUTTLL-KQFIUFIBSA-N
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Description

L-Phenylalanine, L-prolyl-L-cysteinyl-L-threonyl-L-asparaginyl- is a complex peptide compound composed of five amino acids: L-phenylalanine, L-proline, L-cysteine, L-threonine, and L-asparagine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Phenylalanine, L-prolyl-L-cysteinyl-L-threonyl-L-asparaginyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Activation of Amino Acids: Each amino acid is activated using reagents such as carbodiimides or uronium salts to form reactive intermediates.

    Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions to prevent racemization.

    Deprotection: Protective groups on the amino acids are removed using specific reagents, such as trifluoroacetic acid (TFA), to expose reactive sites for further coupling.

    Cleavage from Resin: The completed peptide is cleaved from the resin using strong acids like TFA, followed by purification through techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, genes encoding the peptide sequence are inserted into microbial hosts, such as Escherichia coli, which then express the peptide. The peptide is subsequently purified from the microbial culture.

Chemical Reactions Analysis

Types of Reactions

L-Phenylalanine, L-prolyl-L-cysteinyl-L-threonyl-L-asparaginyl- can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can be oxidized to form disulfide bonds, which can stabilize the peptide structure.

    Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used under mild conditions.

    Reduction: DTT or β-mercaptoethanol (BME) in aqueous buffers.

    Substitution: N-hydroxysuccinimide (NHS) esters or carbodiimides in organic solvents.

Major Products Formed

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

L-Phenylalanine, L-prolyl-L-cysteinyl-L-threonyl-L-asparaginyl- has diverse applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Explored for potential therapeutic applications, such as enzyme inhibitors or drug delivery systems.

    Industry: Utilized in the development of bioactive materials and as a component in biochemical assays.

Mechanism of Action

The mechanism of action of L-Phenylalanine, L-prolyl-L-cysteinyl-L-threonyl-L-asparaginyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to active sites or allosteric sites on enzymes, modulating their activity. Additionally, the presence of cysteine allows for the formation of disulfide bonds, which can influence the peptide’s stability and function.

Comparison with Similar Compounds

Similar Compounds

    L-Phenylalanyl-L-proline:

    L-Phenylalanine, L-lysyl-L-leucyl-L-isoleucyl-L-prolyl-L-asparaginyl-: A longer peptide with different amino acid composition.

    Cyclo (L-phenylalanine-L-proline): A cyclic dipeptide involved in quorum sensing in bacteria.

Uniqueness

L-Phenylalanine, L-prolyl-L-cysteinyl-L-threonyl-L-asparaginyl- is unique due to its specific sequence and the presence of cysteine, which allows for disulfide bond formation. This feature can enhance the peptide’s stability and functionality, making it valuable for various applications in research and industry.

Properties

CAS No.

680987-17-1

Molecular Formula

C25H36N6O8S

Molecular Weight

580.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-3-hydroxy-2-[[(2R)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C25H36N6O8S/c1-13(32)20(31-23(36)18(12-40)30-21(34)15-8-5-9-27-15)24(37)28-16(11-19(26)33)22(35)29-17(25(38)39)10-14-6-3-2-4-7-14/h2-4,6-7,13,15-18,20,27,32,40H,5,8-12H2,1H3,(H2,26,33)(H,28,37)(H,29,35)(H,30,34)(H,31,36)(H,38,39)/t13-,15+,16+,17+,18+,20+/m1/s1

InChI Key

QVDOULBEKUTTLL-KQFIUFIBSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@@H]2CCCN2)O

Canonical SMILES

CC(C(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CS)NC(=O)C2CCCN2)O

Origin of Product

United States

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